molecular formula C6H12ClNS B040909 2-Chloro-n,n-diethylethanethioamide CAS No. 114928-08-4

2-Chloro-n,n-diethylethanethioamide

Cat. No. B040909
M. Wt: 165.69 g/mol
InChI Key: RMBMUAKALSKBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-n,n-diethylethanethioamide, also known as CDE, is a chemical compound that has gained attention in scientific research due to its unique properties. CDE is a thioamide derivative that is commonly used in laboratory experiments to study the effects of various drugs on the body. In

Mechanism Of Action

2-Chloro-n,n-diethylethanethioamide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which can cause various physiological effects.

Biochemical And Physiological Effects

2-Chloro-n,n-diethylethanethioamide has been shown to cause a variety of biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 2-Chloro-n,n-diethylethanethioamide has also been shown to increase the levels of certain enzymes in the liver, which can lead to liver damage.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-n,n-diethylethanethioamide in lab experiments is that it is a relatively simple compound to synthesize and purify. Additionally, 2-Chloro-n,n-diethylethanethioamide has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-Chloro-n,n-diethylethanethioamide in lab experiments is that it can be toxic to the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-Chloro-n,n-diethylethanethioamide. One area of research could be to investigate the effects of 2-Chloro-n,n-diethylethanethioamide on different organs in the body, such as the heart and lungs. Additionally, research could be done to develop new drugs that are based on the structure of 2-Chloro-n,n-diethylethanethioamide, but with improved pharmacological properties. Finally, research could be done to investigate the potential use of 2-Chloro-n,n-diethylethanethioamide as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 2-Chloro-n,n-diethylethanethioamide is a thioamide derivative that has gained attention in scientific research due to its unique properties. It is commonly used in lab experiments to study the effects of drugs on the body, and its mechanism of action is well understood. While there are some limitations to its use in lab experiments, there are many potential future directions for research on 2-Chloro-n,n-diethylethanethioamide.

Synthesis Methods

The synthesis of 2-Chloro-n,n-diethylethanethioamide involves the reaction of diethylamine with thioacetamide in the presence of hydrochloric acid and ethanol. The product is then purified using recrystallization techniques. The yield of the reaction is typically around 80%.

Scientific Research Applications

2-Chloro-n,n-diethylethanethioamide is commonly used in scientific research to study the effects of drugs on the body. It is often used as a model compound in drug metabolism studies and is used to investigate the metabolic fate of drugs in the body. 2-Chloro-n,n-diethylethanethioamide is also used in toxicity studies to determine the effects of drugs on the liver and kidneys.

properties

CAS RN

114928-08-4

Product Name

2-Chloro-n,n-diethylethanethioamide

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

2-chloro-N,N-diethylethanethioamide

InChI

InChI=1S/C6H12ClNS/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3

InChI Key

RMBMUAKALSKBNH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)CCl

Canonical SMILES

CCN(CC)C(=S)CCl

synonyms

2-Chloro-N,N-diethylethanethioamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.